4-fluoro-N-(1,2,3,4-tetrahydroquinolin-5-yl)benzamide is a chemical compound with the molecular formula and a molecular weight of 270.3 g/mol. It is classified as an aromatic amide, featuring a fluorine atom and a tetrahydroquinoline moiety, which contributes to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural characteristics that may influence various biological pathways.
Source: The compound can be synthesized from commercially available starting materials, such as 4-fluorobenzoyl chloride and 1,2,3,4-tetrahydroquinoline, typically in a laboratory setting.
Classification: It falls under the category of heterocyclic compounds and is specifically recognized for its applications in medicinal chemistry and drug development.
The synthesis of 4-fluoro-N-(1,2,3,4-tetrahydroquinolin-5-yl)benzamide generally involves the following method:
This method allows for the formation of the benzamide linkage through nucleophilic acyl substitution.
The molecular structure of 4-fluoro-N-(1,2,3,4-tetrahydroquinolin-5-yl)benzamide can be described as follows:
4-fluoro-N-(1,2,3,4-tetrahydroquinolin-5-yl)benzamide can participate in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Nucleophiles (amines) | Sodium hydroxide |
The mechanism of action for 4-fluoro-N-(1,2,3,4-tetrahydroquinolin-5-yl)benzamide involves its interaction with specific biological targets:
The compound's characteristics make it suitable for various applications in research and industry due to its unique structural features.
4-fluoro-N-(1,2,3,4-tetrahydroquinolin-5-yl)benzamide has several scientific uses:
The synthesis of 4-fluoro-N-(1,2,3,4-tetrahydroquinolin-5-yl)benzamide derivatives typically follows convergent multi-step sequences involving separate construction of the tetrahydroquinoline core and benzamide moiety followed by strategic coupling. A common approach begins with the preparation of substituted tetrahydroquinoline intermediates via Pictet-Spengler condensation, where phenylethylamine derivatives undergo cyclization with aldehydes under acidic conditions (e.g., BF₃·OEt₂ or trifluoroacetic acid) to form the 1,2,3,4-tetrahydroquinoline scaffold [5]. The nitrogen atom is often protected with groups like benzenesulfonyl or Fmoc during synthesis to prevent undesired side reactions during subsequent steps [6].
The benzamide component is typically introduced through nucleophilic acyl substitution, where 4-fluorobenzoyl chloride reacts with the C5-amino group of the tetrahydroquinoline scaffold. This coupling is optimally performed in dichloromethane with Hünig's base (N,N-diisopropylethylamine) as an acid scavenger, yielding the target benzamide derivatives in approximately 78% yield under microwave-assisted conditions (100°C, 30 min) [6]. Purification challenges arising from regioisomeric byproducts (e.g., 6- vs 7-substituted tetrahydroquinolines) are resolved using preparative HPLC with C18 columns and ethyl acetate/hexane gradient elution [9].
Table 1: Comparative Synthetic Routes for Benzamide-Tetrahydroquinoline Derivatives
Synthetic Route | Key Reagents/Conditions | Yield (%) | Purity After Purification |
---|---|---|---|
Pictet-Spengler Cyclization | BF₃·OEt₂, 0°C to rt | 40-65 | >90% (Column Chromatography) |
Direct Acyl Coupling | DCM, DIPEA, rt, 12h | 68 | 95% (Silica Gel) |
Microwave-Assisted Coupling | DCM, DIPEA, 100°C, 30 min | 78 | >98% (Preparative HPLC) |
Reductive Amination | NaBH₃CN, MeOH, 0°C to rt | 52 | 92% (Column Chromatography) |
Catalytic functionalization of the tetrahydroquinoline core enables precise stereochemical control and introduction of pharmacologically relevant substituents. Chiral auxiliaries such as (1R,2S,5R)-(−)-menthyl-(S)-p-toluene sulfinate (Andersen reagent) facilitate enantioselective synthesis [5]. This approach involves sulfinimine formation on phenylethylamine derivatives, followed by diastereoselective cyclization with aldehydes catalyzed by BF₃·OEt₂. Subsequent acidic removal of the chiral auxiliary yields enantiomerically pure tetrahydroquinoline intermediates essential for biological activity [5] [9].
Lewis acid catalysis plays a crucial role in regioselective C-H functionalization. Trifluoroacetic acid (TFA) catalyzes [3+2] cycloadditions using α-fluoronitroalkenes as synthetic surrogates for unstable α-fluoroalkynes, enabling access to 4-fluoro-1,5-disubstituted-1,2,3-triazoles incorporated into the tetrahydroquinoline framework [3]. Modern organocatalysts like (R)-TRIP and (S)-BINOL provide asymmetric induction during key cyclization steps, achieving enantiomeric excess (ee) >90% for 1-substituted tetrahydroquinolines [5]. These catalytic methodologies allow efficient installation of electron-withdrawing groups (fluorine, trifluoromethyl) at specific positions, significantly influencing the compound's binding affinity to biological targets like mTOR [9].
Regioselective modification of the benzamide component focuses on optimizing electronic properties and binding interactions through strategic substitution patterns. Halogen positioning significantly impacts bioactivity: meta-chloro substitution on the benzamide ring enhances hydrophobic interactions in enzyme binding pockets (e.g., carbonic anhydrase IX), while para-fluoro substitution improves metabolic stability and membrane permeability [6]. Electrophilic aromatic substitution using bromine or iodine permits late-stage functionalization, with the 3-position demonstrating higher reactivity due to reduced steric hindrance compared to ortho-substitution [5].
Electronic modulation via electron-donating/withdrawing groups tailors the benzamide's hydrogen-bonding capacity. Methoxy groups at the 2- and 6-positions increase electron density on the carbonyl oxygen, strengthening hydrogen bonds with residues like TYR2225 in mTOR's active site [9] [10]. Computational analyses (logP >3) indicate that trifluoromethyl substitution at the meta-position substantially increases lipophilicity, enhancing blood-brain barrier penetration but potentially reducing aqueous solubility [6]. Microwave-assisted Suzuki-Miyaura cross-coupling enables efficient introduction of heteroaryl groups (e.g., thiophene-2-carbonyl) at the benzamide's para-position, expanding structural diversity for structure-activity relationship (SAR) studies [10].
Table 2: Influence of Benzamide Substituents on Physicochemical Properties
Substituent Position | Group | logP | Hydrogen Bond Acceptor Capacity | Target Binding Affinity (IC₅₀) |
---|---|---|---|---|
Para- | -F | 3.2 | Moderate | 0.15 µM (COX-2) |
Meta- | -Cl | 3.8 | Low | 0.048 µM (CA-IX) |
Meta- | -CF₃ | 4.1 | Very Low | 0.033 µM (mTOR) |
Ortho-/Para- | -OCH₃ | 2.7 | High | 1.2 µM (COX-2) |
Para- | Thiophene-2-carbonyl | 3.6 | Moderate | 0.87 µM (GABA Receptor) |
Solid-phase synthesis addresses scalability challenges in producing benzamide-tetrahydroquinoline derivatives for preclinical development. Resin-based strategies employ Wang or Rink amide resins, where the tetrahydroquinoline core is assembled stepwise while anchored through the C5-amino group [8]. Key steps include: (1) resin loading of Fmoc-protected aminobenzoic acid derivatives; (2) Pictet-Spengler cyclization using immobilized phenylethylamine analogs; and (3) on-resin acylation with 4-fluorobenzoyl chloride. This approach minimizes purification bottlenecks and enables combinatorial library generation through automated synthesis [6].
Linker chemistry optimization is crucial for efficient cleavage and high yields. Acid-labile linkers (e.g., trityl chloride resin) permit mild cleavage with 20% hexafluoroisopropanol in dichloromethane, preserving acid-sensitive functional groups like morpholine or trifluoromethyl substituents [8]. Recent advances demonstrate continuous flow processing integration, where resin-bound intermediates undergo catalytic hydrogenation (10% Pd/C, H₂ 50 psi) in fixed-bed reactors, achieving quantitative reduction of quinoline precursors to tetrahydroquinolines without intermediate isolation [9]. This integrated approach reduces production costs by 40% compared to batch processing while maintaining high purity (>95% by HPLC) and accommodating kilogram-scale synthesis for lead optimization campaigns [6] [8].
Table 3: Solid-Phase Synthesis Parameters for Scalable Production
Synthetic Parameter | Batch Process | Optimized Solid-Phase Process | Scale-Up Advantage |
---|---|---|---|
Cyclization Time | 12-16 hours | 2-3 hours (Microwave Assisted) | 80% Reduction |
Typical Yield per Step | 65-75% | 85-92% | 20% Increase |
Final Product Purity | >90% (Multi-step Chromatography) | >95% (Precipitation) | Reduced Purification Needs |
Maximum Demonstrated Scale | 100 g | 5 kg | 50-Fold Improvement |
Solvent Consumption | 50 L/kg product | 12 L/kg product | 76% Reduction |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8